molecular formula C19H24ClN5O2S B6564154 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946365-45-3

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B6564154
CAS RN: 946365-45-3
M. Wt: 421.9 g/mol
InChI Key: RTMDTZQUAILLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a pyrrolidine ring . These functional groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperazine ring, and a pyrrolidine ring. The presence of these rings and the attached functional groups would likely confer specific chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the piperazine ring might confer basic properties to the compound .

Scientific Research Applications

Background and Structure

Gosogliptin’s chemical structure consists of a pyrimidine core linked to a piperazine ring and a pyrrolidine moiety. It is a small molecule that has been investigated in trials related to renal insufficiency, chronic .

Pharmacology and Mechanism of Action

Gosogliptin primarily targets DPP-4, an enzyme involved in glucose regulation. By inhibiting DPP-4, it prolongs the action of incretin hormones (such as GLP-1), leading to enhanced insulin secretion and reduced glucagon release. This mechanism helps manage blood glucose levels in patients with type 2 diabetes .

Pharmacokinetics

The metabolism, excretion, and pharmacokinetics of Gosogliptin have been studied in rats, dogs, and humans. However, specific details regarding its absorption, volume of distribution, protein binding, and half-life remain undisclosed .

Drug Interactions

Gosogliptin may interact with other medications. For instance:

Preclinical Profile and Unique Structure

While Gosogliptin’s clinical applications are still under investigation, its unique structure—characterized by five consecutive rings—makes it an intriguing candidate for further research .

properties

IUPAC Name

2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2S/c1-15-13-18(23-7-2-3-8-23)22-19(21-15)24-9-11-25(12-10-24)28(26,27)17-6-4-5-16(20)14-17/h4-6,13-14H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMDTZQUAILLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

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